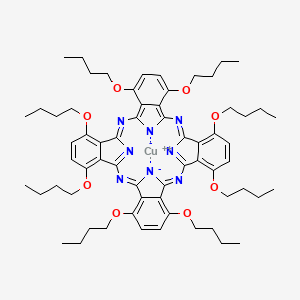

Phtalocyanine de cuivre(II) 1,4,8,11,15,18,22,25-octa-butoxy

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine is a copper-based phthalocyanine compound known for its unique structural and electronic properties. This compound is characterized by the presence of eight butoxy groups attached to the phthalocyanine ring, which significantly influences its solubility and electronic characteristics. It is widely used in various scientific and industrial applications due to its stability and versatility .

Applications De Recherche Scientifique

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.

Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

Industry: Utilized in the production of dyes, pigments, and electronic materials.

Mécanisme D'action

Target of Action

Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a complex organic compound with a central copper ion The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the steric congestion between the neighboring butoxyl groups causes the distortion of the ring core of phthalocyanine (pc) into a saddle shape conformation . This structural feature may influence its interaction with potential targets.

Analyse Biochimique

Biochemical Properties

Phthalocyanines are known to interact with various biomolecules due to their large conjugated systems and central metal ions

Molecular Mechanism

It is known that the steric congestion between the neighboring butoxyl groups causes the distortion of the ring core of phthalocyanine into a saddle shape conformation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine typically involves the reaction of copper salts with 1,4,8,11,15,18,22,25-octa-butoxyphthalonitrile under high-temperature conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or chloroform, and a catalyst, such as ammonium molybdate. The reaction mixture is heated to temperatures ranging from 150°C to 200°C for several hours to ensure complete formation of the phthalocyanine ring .

Industrial Production Methods

Industrial production of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of strong acids or bases and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(iii) species, while reduction can produce copper(i) species. Substitution reactions can result in the formation of various derivatives with different functional groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Copper(ii)1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-phthalocyanine

- Copper(ii)2,3,9,10,16,17,23,24-octakis(octyloxy)-phthalocyanine

- Zinc1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-phthalocyanine

- Aluminum1,8,15,22-tetrakis(phenylthio)-phthalocyanine chloride

Uniqueness

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine is unique due to the presence of eight butoxy groups, which enhance its solubility and electronic properties. This makes it more versatile in various applications compared to other phthalocyanine derivatives .

Propriétés

IUPAC Name |

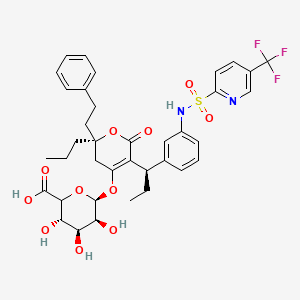

copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H80N8O8.Cu/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXRYGQKVMJNDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H80CuN8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1152.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the sensing applications of Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine?

A1: CuPc(OBu)8 demonstrates promising potential in sensor development. Research shows its effectiveness in detecting specific analytes:

- Diclofenac Detection: When incorporated into a glassy carbon electrode alongside functionalized multi-walled carbon nanotubes, CuPc(OBu)8 enables the detection of diclofenac, a common anti-inflammatory drug, in both batch and flow injection analysis systems. []

- Amine Vapor Sensing: Thin films of CuPc(OBu)8 exhibit sensitivity towards various primary amines, including methylamine, butylamine, and octylamine, at room temperature. This sensitivity is attributed to the adsorption of amine molecules on the film's porous surface. []

Q2: How does the structure of Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine influence its properties and applications?

A2: The unique molecular structure of CuPc(OBu)8 contributes significantly to its observed properties:

- Thin Film Formation: The presence of eight butoxy groups enhances the solubility of CuPc(OBu)8 in organic solvents, facilitating the fabrication of thin films via techniques like spin coating. [] These films are often uniform, porous, and crack-free, proving advantageous for sensing applications. []

- Interaction with Analytes: The central copper ion and the conjugated π-electron system of the phthalocyanine ring contribute to the interaction of CuPc(OBu)8 with specific analytes. This interaction leads to changes in the electrical or optical properties of the material, enabling its use in sensing platforms. [, ]

Q3: How does Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine behave in photovoltaic applications?

A3: CuPc(OBu)8 has been investigated for its role in organic photovoltaic devices:

- Photophysics in Blends: Studies on blends of CuPc(OBu)8 with electron acceptors like PCBM reveal the occurrence of geminate polaron-pair recombination directly to the triplet state of CuPc(OBu)8. [] This process, along with exciton trapping within CuPc(OBu)8 domains, can influence the overall efficiency of free polaron generation in these systems. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140893.png)

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)

![(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1140907.png)

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)